N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. The compound features an adamantyl group, a benzofuran moiety, and a carboxamide linkage, which contribute to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the adamantylcarbonyl precursor. One common method involves the reaction of adamantanecarboxylic acid with an appropriate amine to form the adamantylcarbonyl amide. This intermediate is then reacted with 2-aminoethylbenzofuran-2-carboxylate under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The adamantyl group is known to enhance binding affinity to certain receptors, while the benzofuran moiety can interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of key signaling pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-{2-[(1-adamantylcarbonyl)amino]ethyl}-1-benzofuran-2-carboxamide is unique due to the presence of both the adamantyl and benzofuran groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(adamantane-1-carbonylamino)ethyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H26N2O3/c25-20(19-10-17-3-1-2-4-18(17)27-19)23-5-6-24-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-4,10,14-16H,5-9,11-13H2,(H,23,25)(H,24,26) |
InChI Key |
KTKWDDKPMPFPKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCNC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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